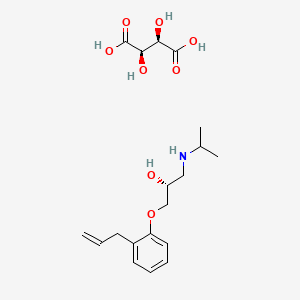

Alprenolol tartrate, (R)-

Description

Significance of Chirality in Pharmaceutical Compounds: A General Perspective

Chirality, the property of a molecule having a non-superimposable mirror image, is a fundamental concept in pharmacology. These mirror images, known as enantiomers, can exhibit profound differences in their biological activity. chiralpedia.comnih.gov The human body is a chiral environment, composed of chiral molecules like amino acids and sugars, which leads to stereoselective interactions with drug molecules. kup.at Consequently, one enantiomer of a chiral drug may be therapeutically active, while the other could be less active, inactive, or even responsible for adverse effects. chiralpedia.comnih.gov

The case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry in drug development. doaj.org This historical example has driven the pharmaceutical industry towards the development of enantiomerically pure drugs, a practice often referred to as a "chiral switch," to improve therapeutic outcomes and minimize potential harm. chiralpedia.comkup.at The investigation of individual enantiomers is therefore not just an academic exercise but a critical aspect of ensuring drug efficacy and safety. kup.at

Overview of Beta-Adrenoceptor Antagonists and the Role of Stereoisomerism

Beta-adrenoceptor antagonists, commonly known as beta-blockers, are a class of drugs widely used to manage cardiovascular conditions. chapman.eduualberta.ca A common structural feature of most beta-blockers is the presence of at least one chiral center, an asymmetric carbon atom, which means they exist as a pair of enantiomers. kup.atualberta.ca The therapeutic action of beta-blockers is highly stereoselective. kup.atchapman.edu

For the majority of beta-blockers, including alprenolol (B1662852), the (S)-enantiomer is responsible for the beta-blocking activity, exhibiting a much higher affinity for beta-adrenoceptors than the (R)-enantiomer. kup.atmdpi.com The ratio of activity between the (S) and (R) enantiomers can be substantial, often in the range of 33 to 530. chapman.edu For alprenolol specifically, the (S)-enantiomer is reported to be about 100 times more potent in its beta-blocking action than the (R)-enantiomer. mdpi.com While the (S)-enantiomer provides the therapeutic effect, the (R)-enantiomer is often considered inactive in this regard, though it may possess other pharmacological properties. chapman.edu This stark difference in activity underscores the critical importance of stereoisomerism in the function of beta-adrenoceptor antagonists.

Historical Context of Alprenolol Research from an Enantioselective Standpoint

The development of beta-blockers in the 1960s initially saw these drugs marketed as racemic mixtures, containing a 1:1 ratio of the (S)- and (R)-enantiomers. kup.at Early research focused on the pharmacological effects of these mixtures. However, as analytical techniques advanced, the ability to separate and study individual enantiomers grew, leading to a deeper understanding of their distinct properties.

Research soon revealed the high stereoselectivity of beta-blocker interactions with their receptors. chapman.edu Studies on alprenolol demonstrated that the (S)-enantiomer was the active beta-blocking agent. mdpi.com This discovery was part of a broader trend in pharmacology, moving towards the investigation and marketing of single-enantiomer drugs. The development of methods for the enantioselective synthesis and separation of alprenolol enantiomers became a significant area of research. doaj.orgresearchgate.netoup.comnih.gov These methods, including chiral chromatography and derivatization techniques, have been crucial for studying the individual pharmacological profiles of (R)- and (S)-alprenolol. oup.comnih.govnih.gov

Rationale for Dedicated Academic Research on (R)-Alprenolol Tartrate Enantiopurity

While the (S)-enantiomer of alprenolol is the therapeutically active component for beta-blockade, dedicated research on (R)-Alprenolol tartrate is essential for several reasons. Primarily, the (R)-enantiomer serves as a crucial reference standard in the analytical determination of the enantiomeric purity of (S)-Alprenolol. To ensure the quality and efficacy of the active enantiomer, it is vital to have highly pure samples of the (R)-enantiomer to develop and validate analytical methods capable of detecting even small amounts of it as an impurity.

The development of robust analytical methods for the chiral separation of alprenolol is an active area of research. doaj.orgresearchgate.netnih.gov Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases and gas chromatography-mass spectrometry (GC-MS) after derivatization with a chiral reagent are commonly employed. oup.comnih.govnih.gov The availability of pure (R)-Alprenolol tartrate is fundamental for the validation of these methods, including establishing linearity, accuracy, and precision. nih.govnih.gov Furthermore, studying the (R)-enantiomer can help to fully characterize any potential secondary pharmacological activities or metabolic pathways that might be relevant, even if it is inactive at the beta-adrenoceptor. chapman.edu

Interactive Data Table: Enantiomeric Separation of Alprenolol

| Analytical Method | Chiral Selector/Column | Mobile Phase/Conditions | Detection | Application | Reference |

| HPLC | Chiralcel OD-H | Not specified | Fluorescence | Assay development | oup.com |

| GC-MS | N-heptafluorobutyryl-l-prolylchloride (HPC) derivatization | Achiral capillary column | Mass Spectrometry | Quantitation in human saliva and plasma | oup.comnih.gov |

| HPLC | CelluCoat column | n-heptane-ethanol-diethylamine | UV (225 nm) | Chiral separation of various beta-blockers | nih.gov |

| HPLC | Vancomycin-based chiral stationary phase | Polar ionic mode | Fluorescence | Biodegradation monitoring | nih.gov |

| LC-MS/MS | Cellobiohydrolase (CBH) chiral stationary phase | Reversed phase | Tandem Mass Spectrometry | Determination in human plasma | nih.gov |

Structure

2D Structure

Properties

CAS No. |

100897-05-0 |

|---|---|

Molecular Formula |

C19H29NO8 |

Molecular Weight |

399.44 |

IUPAC Name |

2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |

InChI |

1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m11/s1 |

InChI Key |

MADUQKMQKQDWJH-UJHLBYSISA-N |

SMILES |

CC(C)NC[C@H](COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alprenolol tartrate, (R)- |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure R Alprenolol Tartrate

Asymmetric Synthesis Approaches to the Alprenolol (B1662852) Chiral Core

Asymmetric synthesis aims to directly generate a molecule with a specific three-dimensional orientation at a chiral center, bypassing the formation of a racemic mixture and the need for subsequent separation. This approach is often considered more efficient and "atom-economical" than racemic resolution. For (R)-Alprenolol, these methods focus on creating the chiral secondary alcohol core with the correct (R)-stereochemistry from prochiral precursors.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to stereoselectively convert a large quantity of a prochiral substrate into a chiral product. A prominent strategy for synthesizing the (R)-Alprenolol core involves the asymmetric reduction of a prochiral ketone.

Research has demonstrated an efficient chemoenzymatic route that employs a recombinant alcohol dehydrogenase (ADH) for this purpose. rsc.orgresearchgate.netrsc.org In this method, a prochiral ketone, such as 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, is reduced using lyophilized E. coli cells that overexpress a recombinant ADH from Lactobacillus kefir (Lk-ADH). rsc.orgresearchgate.net This biocatalytic reduction yields the corresponding (R)-chlorohydrin, a key chiral building block for (R)-Alprenolol, with an exceptional enantiomeric excess (ee) of over 99%. rsc.orgresearchgate.net This enzymatic approach is highly valued for its high stereoselectivity and operation under mild reaction conditions. researchgate.net The resulting enantiopure (R)-chlorohydrin is then converted through subsequent chemical steps to (R)-Alprenolol. rsc.orgresearchgate.net

Another advanced catalytic strategy applicable to the synthesis of chiral β-amino alcohols like alprenolol involves asymmetric, radical C-H functionalization. nih.gov This approach can use a multi-catalytic system, for instance combining energy transfer catalysis with a chiral copper catalyst, to achieve enantio- and regioselective C-H amination of alcohols, thereby forming the desired chiral amine structure. nih.gov

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| E. coli cells with overexpressed Lactobacillus kefir ADH | 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | (R)-chlorohydrin intermediate | >99% | rsc.orgresearchgate.net |

The use of a chiral auxiliary is a well-established method in asymmetric synthesis. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new chiral center with a preferred configuration. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of producing (R)-Alprenolol, a chiral auxiliary could be appended to a precursor molecule to direct a key bond-forming step. For example, a chiral oxazolidinone auxiliary, as pioneered by David A. Evans, could be used. wikipedia.org The general process would involve:

Attaching the chiral auxiliary to an acyl precursor.

Deprotonation to form a chiral enolate.

The chiral enolate then reacts with an electrophile. The steric bulk of the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus creating a new stereocenter with high diastereoselectivity. wikipedia.org

Finally, the auxiliary is cleaved from the product to yield the enantiomerically enriched molecule.

While specific applications of this method for (R)-Alprenolol are less commonly detailed than resolution techniques, the principle is a cornerstone of asymmetric synthesis. wikipedia.org For instance, pseudoephedrine can serve as a practical chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide whose α-proton can be selectively removed to form a chiral enolate, which then reacts with high diastereoselectivity. wikipedia.org This established methodology provides a viable, albeit multi-step, pathway to chiral intermediates required for the synthesis of (R)-Alprenolol.

Enantioselective Catalysis in Alprenolol Precursor Synthesis

Racemic Resolution Techniques for Alprenolol Enantiomers

Racemic resolution is the process of separating a racemate into its constituent enantiomers. unila.ac.id Although this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used and practical method on an industrial scale. unila.ac.idbhu.ac.in Various techniques have been developed for the resolution of alprenolol enantiomers.

One of the most common and cost-effective methods for resolving racemic amines like alprenolol is through the formation of diastereomeric salts. bhu.ac.inlibretexts.org This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orggoogleapis.com The resulting products are a pair of diastereomeric salts ((R)-base·(L)-acid and (S)-base·(L)-acid), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows them to be separated by conventional methods like fractional crystallization. googleapis.com

For alprenolol, L-tartaric acid is a commonly used resolving agent. When racemic alprenolol is treated with L-tartaric acid in a suitable solvent system, the diastereomeric salts exhibit different solubilities. Research shows that the (S)-Alprenolol L-tartrate salt is less soluble and preferentially crystallizes from the solution. The desired (R)-Alprenolol remains enriched in the mother liquor. It can then be isolated, and further reaction with tartaric acid can yield the solid (R)-Alprenolol tartrate salt. Critical factors influencing the efficiency of this separation include the solvent composition, the molar ratio of the resolving agent, and the crystallization temperature.

| Parameter | Condition for (S)-Alprenolol Salt Crystallization | Implication for (R)-Alprenolol Isolation | Reference |

| Resolving Agent | L-Tartaric acid | Enriches mother liquor with (R)-Alprenolol | |

| Solvent Composition | 70:30 ethanol/water ratio maximizes yield of (S)-salt | Optimizes the removal of the undesired (S)-enantiomer | |

| Acid Equivalents | 1.05 eq of L-tartaric acid | Precise control prevents excess free base contamination | |

| Crystallization Temp. | 4°C | Minimizes co-precipitation of the (R)-enantiomer salt |

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. researchgate.net Lipases are frequently employed for this purpose, catalyzing reactions such as acylation or hydrolysis on one enantiomer at a much higher rate than the other. rsc.orgresearchgate.net This leaves behind the unreacted, enantiomerically enriched substrate.

This strategy has been successfully applied to produce chiral intermediates for (R)-Alprenolol. rsc.orgresearchgate.netresearchgate.netunimi.it The process typically involves the resolution of a racemic chlorohydrin precursor, (RS)-1-(2-allylphenoxy)-3-chloropropan-2-ol, or a related structure. rsc.orgresearchgate.net In a transesterification reaction using an acyl donor like vinyl acetate (B1210297), a lipase (B570770) selectively acylates the (S)-enantiomer, producing (S)-acetate and leaving the desired (R)-chlorohydrin in high enantiomeric excess. researchgate.net The separated (R)-chlorohydrin is then chemically converted to (R)-Alprenolol. rsc.org

Several commercially available lipases have been screened for this resolution, with their efficiency measured by the enantiomeric ratio (E-value). A high E-value indicates high selectivity.

| Lipase Catalyst | Substrate | Key Findings | Reference |

| Candida rugosa lipase (CRL 62316) | (RS)-1-(2-allylphenoxy)-3-chloropropan-2-ol | Identified as the most efficient biocatalyst for resolving the precursor to the (R)-enantiomer. | researchgate.net |

| Immobilized Burkholderia cepacia lipase (Amano PS-IM) | Racemic chlorohydrin rac-4 | Used in enantioselective acetylation; highly effective in discriminating between enantiomers (E-factor up to 59). | rsc.org |

| Pseudomonas fluorescens lipase (PFL) | Racemic alcohols | Achieved 50.2% conversion with an enantiomeric excess of 95.0% and a high enantioselectivity (E = 153). | researchgate.net |

Beyond classical diastereomeric salt formation, other crystallization-based methods can achieve enantioseparation. These methods exploit differences in the crystal lattice energies or interactions of enantiomers. Preferential crystallization, for example, involves seeding a supersaturated solution of a racemate with crystals of the desired enantiomer, inducing its selective crystallization.

A novel and advanced crystallization method involves the use of magnetic substrates. labxing.comrsc.org This technique is based on the discovery that chiral molecules exhibit spin polarization upon adsorption to a surface, an effect known as Chiral-Induced Spin Selectivity (CISS). This spin polarization can interact in an enantiospecific manner with a magnetized ferromagnetic substrate. labxing.com

In this method, a racemic solution is crystallized on a ferromagnetic surface that is magnetized perpendicular to the plane. labxing.comrsc.org One magnetic pole (e.g., North) will preferentially induce the crystallization of one enantiomer, while the opposite pole (South) will favor the other. rsc.org While this has been demonstrated for molecules like amino acids, the principle represents a cutting-edge approach to crystallization-based enantioseparation that could potentially be applied to racemates like alprenolol. labxing.comrsc.org The technique offers a direct separation method without the need for chiral resolving agents or derivatization. rsc.org

Enzymatic Kinetic Resolution Strategies for Alprenolol Stereoisomers

Optimization of Synthetic Pathways for Improved Enantiomeric Excess and Yield

The efficient synthesis of enantiopure (R)-Alprenolol necessitates meticulous optimization of reaction parameters to maximize both the yield and the enantiomeric excess (ee). Key strategies involve enzymatic kinetic resolution and stereoselective synthesis, where adjustments to catalysts, solvents, and temperature are critical.

One prominent method is the enzymatic kinetic resolution of racemic intermediates. Research has demonstrated the efficacy of various lipases in selectively acylating the (R)-enantiomer, allowing for its separation from the unreacted (S)-enantiomer. For instance, the kinetic resolution of (RS)-1-(2-allylphenoxy)-3-chloropropan-2-ol, a precursor to alprenolol, has been a focus of such optimization. researchgate.net Studies have shown that Candida rugosa lipase (CRL 62316) is highly efficient for this transformation. researchgate.net Similarly, Pseudomonas fluorescens lipase (PFL) has been used to selectively acylate the (R)-form of racemic alcohol intermediates. researchgate.net

Optimization of this enzymatic process involves several factors. Key parameters that have been manipulated to enhance conversion rates and enantioselectivity are detailed below. researchgate.net

Table 1: Optimization Parameters for Enzymatic Kinetic Resolution

| Parameter | Optimized Condition | Outcome |

|---|---|---|

| Enzyme | Pseudomonas fluorescens lipase (PFL) | High enantioselectivity (E=182) |

| Acylating Agent | Vinyl acetate | Efficient acylation of the (R)-enantiomer |

| Solvent | Toluene/Hexane | Favorable medium for the reaction |

| Temperature | 30 °C | Optimal for enzyme activity and stability |

| Enzyme Activity | 400 units | Achieved high conversion and enantioselectivity |

| Substrate Conc. | 10 mM | Balanced reaction rate and enzyme saturation |

Under these optimized conditions, researchers achieved a conversion (C) of 50.5%, with an enantiomeric excess of the product (eep) at 97.2% and the remaining substrate (ees) at 95.4%. researchgate.net

Another pathway involves diastereomeric salt crystallization. Although often used to isolate the (S)-enantiomer with L-tartaric acid, the principle can be adapted. The success of such resolutions is highly dependent on carefully controlled conditions.

Table 2: Critical Factors for Diastereomeric Salt Crystallization

| Factor | Condition | Purpose |

|---|---|---|

| Solvent Composition | Ethanol/water mixtures | Maximizes yield and separation efficiency. |

| Acid Equivalents | Near stoichiometric amounts | Prevents contamination with free base. |

| Crystallization Temp. | Low temperatures (e.g., 4°C) | Minimizes co-precipitation of the undesired diastereomer. |

For stereoselective synthesis starting from a chiral precursor, such as (S)-epichlorohydrin to yield (R)-Alprenolol, optimization focuses on maintaining the stereochemical integrity throughout the reaction sequence. The choice of solvent and catalyst is paramount.

Table 3: Optimization of Stereoselective Synthesis

| Factor | Condition | Purpose |

|---|---|---|

| Catalyst | Cesium fluoride | Reduces the risk of racemization. |

| Solvent | Anhydrous DMF | Enhances the nucleophilicity of the phenoxide. |

| Temperature | 50°C ± 2°C | Ensures high enantiomeric excess (>98% ee). |

Derivatization Strategies for Analytical and Purification Purposes

Chemical derivatization is a crucial technique employed for the analysis and purification of (R)-Alprenolol. oup.comlawdata.com.tw It involves converting the analyte into a form that is more suitable for a specific analytical method, often enhancing detection sensitivity, improving chromatographic separation, or enabling the separation of enantiomers on an achiral column. lawdata.com.tw

For analytical purposes, particularly for enantioselective quantification in biological matrices like plasma and saliva, a two-step derivatization protocol for gas chromatography-mass spectrometry (GC-MS) has been developed. oup.com This method allows for the separation and quantification of the individual (R)- and (S)-enantiomers of alprenolol. oup.com

The process begins with the acylation of the secondary amine and hydroxyl groups of alprenolol. A chiral derivatizing reagent is used to create diastereomers that can be separated on a standard achiral GC column. oup.comlawdata.com.tw

Table 4: Two-Step Derivatization for GC-MS Analysis of Alprenolol Enantiomers

| Step | Reagent | Purpose |

|---|---|---|

| Step 1: Chiral Derivatization | N-heptafluorobutyryl-l-prolylchloride (HPC) | Reacts with the alprenolol enantiomers to form diastereomeric amides. This step introduces a chiral center, allowing for subsequent separation. oup.com |

| Step 2: Silylation | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Reacts with the hydroxyl group to form a trimethylsilyl (B98337) ether. This increases the volatility and thermal stability of the molecule, making it suitable for GC analysis. oup.com |

This derivatization strategy was successfully used to develop a validated enantioselective GC-MS assay for alprenolol. oup.com The resulting diastereomeric derivatives of (R)- and (S)-Alprenolol were well-separated, allowing for accurate and precise quantification in the nanogram-per-milliliter range in biological samples. oup.com

Beyond analytical quantification, derivatization can also be employed for purification. The enzymatic kinetic resolution described previously is itself a form of derivatization. The selective acylation of (R)-Alprenolol to (R)-Alprenolol acetate alters its chemical properties (e.g., polarity, solubility), facilitating its separation from the unreacted (S)-Alprenolol using standard purification techniques like column chromatography. researchgate.net Subsequent hydrolysis of the purified (R)-acetate derivative yields the enantiopure (R)-Alprenolol.

Advanced Analytical Characterization and Enantiomeric Purity Assessment of R Alprenolol Tartrate

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental in resolving and quantifying the enantiomers of alprenolol (B1662852).

Chiral HPLC is a powerful tool for the direct separation of enantiomers. psu.edu The development of a robust HPLC method involves the careful selection of a chiral stationary phase and optimization of the mobile phase conditions to achieve adequate resolution.

The resolution of alprenolol enantiomers has been successfully achieved using various types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown significant success in separating the enantiomers of various beta-blockers, including alprenolol. tandfonline.comwindows.net

For instance, cellulose 3,5-dimethylphenyl carbamate (B1207046) (Chiralcel OD) has been effectively used for the stereoselective resolution of racemic alprenolol. tandfonline.com Another study reported the use of a vancomycin-based chiral stationary phase for the enantioseparation of alprenolol under a polar ionic mode. nih.gov Protein-based CSPs, such as those utilizing α1-acid glycoprotein (B1211001) (AGP), also offer a means for chiral separation, working on the principle of differential binding strengths between the enantiomers and the immobilized protein. chromatographyonline.commdpi.com Furthermore, cyclodextrin-based bonded phases have demonstrated the ability to resolve alprenolol and other beta-blockers. tandfonline.com The Whelk-O 1 column, originally developed for other chiral compounds, can also resolve alprenolol with modifications to the mobile phase. chromatographyonline.com

A systematic screening of different Lux polysaccharide-based CSPs (Cellulose-1, Cellulose-2, Cellulose-3, Cellulose-4, and Amylose-2) under various separation modes (polar organic, normal phase, and reversed phase) has been conducted to find optimal separation conditions for a range of beta-blockers, including alprenolol. windows.net Additionally, a cellobiohydrolase (CBH) chiral stationary phase has been employed for the fast and sensitive enantioselective analysis of alprenolol. nih.gov

Table 1: Examples of Chiral Stationary Phases for Alprenolol Enantiomer Resolution

| Chiral Stationary Phase (CSP) | Base Material | Separation Principle | Reference |

|---|---|---|---|

| Chiralcel OD | Cellulose derivative | Chiral cavities and interaction sites | tandfonline.com |

| Vancomycin-based CSP | Macrocyclic antibiotic | Polar ionic interactions | nih.gov |

| α1-acid glycoprotein (AGP) | Protein | Differential protein binding | chromatographyonline.commdpi.com |

| Cyclodextrin-bonded phase | Cyclodextrin | Inclusion complexation | tandfonline.com |

| Whelk-O 1 | Brush-type | π-π interactions, hydrogen bonding | chromatographyonline.com |

| Lux Polysaccharide-based CSPs | Cellulose/Amylose | Multiple chiral recognition mechanisms | windows.net |

| Cellobiohydrolase (CBH) | Enzyme | Enantioselective enzymatic binding | nih.gov |

The composition of the mobile phase is a critical factor in achieving enantiomeric resolution. For polysaccharide-based CSPs like Chiralcel OD, mobile phases typically consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol. farmaciajournal.com The addition of a small amount of an amine, like diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds like alprenolol by minimizing undesirable interactions with the stationary phase. tandfonline.comwindows.net

In one study using a Chiralcel OD column, a mobile phase of n-hexane/2-propanol with an alcohol gradient from 20% to 50% (v/v) was used. farmaciajournal.com For a vancomycin-based CSP, a mobile phase containing methanol-acetonitrile-ammonium acetate (B1210297) at pH 4.5 was found to be effective for resolving basic compounds. nih.gov Another method utilized a mobile phase of 85:10:5 methylene (B1212753) chloride–ethanol–methanol with 10 mM ammonium (B1175870) acetate. psu.edu

The flow rate also influences the separation efficiency. A flow rate of 1.0 mL/min is commonly used in many reported methods. chromatographyonline.comfarmaciajournal.com However, a faster separation of alprenolol enantiomers within 2 minutes was achieved with a flow rate of 0.9 ml/min on a cellobiohydrolase (CBH) chiral stationary phase. nih.gov Temperature can also affect retention times and selectivity on certain columns. chromatographyonline.com

Table 2: Optimized Mobile Phase Conditions for Alprenolol Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Chiralcel OD | n-hexane/2-propanol (gradient) + 0.1% DEA | 1.0 | UV (220 nm) | farmaciajournal.com |

| Vancomycin-based | 90% (MeCN-MeOH)/5% water/5% of 100 mM ammonium acetate pH 4.5 | Not Specified | UV (195 nm) | nih.gov |

| Whelk-O 1 | 80:20:0.5 hexane–isopropanol–acetic acid | 1.0 | Not Specified | chromatographyonline.com |

| CBH | Not specified reversed phase | 0.9 | MS/MS | nih.gov |

| Chiral AGP | Not specified | Not specified | Not specified | chromatographyonline.com |

A validated enantioselective HPLC method is crucial for the accurate quantification of (R)-Alprenolol Tartrate. Validation ensures the method is reliable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

One study presented two HPLC methods for the determination and separation of alprenolol enantiomers. researchgate.net The first method, using a chiral column, achieved a limit of detection of 0.16-0.41 ng with fluorimetric detection and a correlation coefficient of 0.999. researchgate.net A second method, using an achiral column with polarimetry, had a higher limit of detection of 27-37 μg. researchgate.net

Another validated enantioselective HPLC method using a vancomycin-based CSP demonstrated linearity in the range of 10-800 ng/ml with a correlation coefficient (R²) greater than 0.99. nih.gov The accuracy for this method ranged from 85.0% to 103%, and the precision, measured by the relative standard deviation (RSD), was less than 7.18% for intra-batch and less than 5.39% for inter-batch assays. nih.gov The LOQ and LOD for all enantiomers were 10 ng/ml and 2.5 ng/ml, respectively. nih.gov

A fast LC-MS/MS bioanalytical method using a cellobiohydrolase (CBH) chiral stationary phase was validated over a concentration range of 0.500-500 ng/ml for each alprenolol enantiomer. nih.gov The intra- and inter-day precision for this method was ≤ 7.3% RSD, with an accuracy between -6.2% and 8.0% relative error. nih.gov

GC-MS provides a highly sensitive and selective alternative for the enantiomeric quantification of alprenolol, often employed after derivatization to create diastereomers that can be separated on a standard achiral column. oup.comresearchgate.netnih.gov

The indirect approach to chiral separation by GC involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. text2fa.ir These diastereomers have different physical properties and can be separated on a conventional achiral GC column. text2fa.irsci-hub.se

A common strategy for alprenolol involves a two-step derivatization. First, the secondary amine group is acylated with a chiral agent like N-heptafluorobutyryl-L-prolyl chloride (HPC). oup.comresearchgate.netnih.gov This is followed by derivatization of the hydroxyl group with an agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to increase volatility and improve chromatographic behavior. oup.comresearchgate.netnih.govoup.com The resulting diastereomeric derivatives can then be separated and quantified by GC-MS. oup.comresearchgate.netnih.govoup.com Another chiral derivatizing reagent that has been used for beta-blockers is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). up.pt

This derivatization approach has been successfully applied to quantify alprenolol enantiomers in biological matrices like plasma and saliva, with linear and reproducible calibration curves obtained in the ng/mL range. researchgate.netnih.govoup.com The method's performance, in terms of accuracy and precision, meets the generally accepted criteria for bioanalytical method validation. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Quantification

Method Development for Alprenolol and Metabolite Enantiomers

The development of robust analytical methods is crucial for the enantioselective quantification of alprenolol and its primary metabolites, such as 4-hydroxy-alprenolol. humanitas.netmdpi.com While initial attempts to develop an enantioselective high-performance liquid chromatography (HPLC) assay using a Chiralcel OD-H column proved to have insufficient sensitivity, alternative methods have been successfully established. humanitas.net

A highly sensitive and reproducible enantioselective gas chromatography-mass spectrometric (GC-MS) assay has been developed for both alprenolol and its 4-hydroxy metabolite in biological matrices like plasma and saliva. humanitas.netmdpi.comnih.gov This method is predicated on a two-step derivatization process. mdpi.com The enantiomers are first reacted with a chiral derivatizing reagent, N-heptafluorobutyryl-l-prolylchloride (HPC), followed by reaction with N-methyl-N-trimethylsilyl-trifluoroacetamide. mdpi.com The resulting diastereomeric derivatives are then separated on a standard achiral capillary column and detected by mass spectrometry. humanitas.netmdpi.com This GC-MS method demonstrated good linearity and reproducibility, with calibration curves established over concentration ranges of 1.67–13.33 ng/mL in saliva and 2.50–20.00 ng/mL in plasma for each enantiomer. humanitas.netmdpi.com

For HPLC-based approaches, a validated enantioselective method utilizing fluorescence detection has been developed for alprenolol. nih.gov This method employs a vancomycin-based chiral stationary phase (CSP) operating in a polar ionic mode to achieve separation. nih.gov The method was validated in a minimal salts medium with an activated sludge inoculum, showing linearity in the 10–800 ng/ml range and a limit of quantification of 10 ng/ml for both enantiomers. nih.gov Another HPLC method involves solid-phase extraction (SPE) on C18 cartridges followed by chiral HPLC on a CelluCoat [tris-(3,5-dimethylphenyl) carbamate cellulose] column with a mobile phase of n-heptane–ethanol–diethylamine. drugbank.com

The synthesis of pure enantiomers, essential for method development and as reference standards, has been achieved through chemoenzymatic routes. medchemexpress.com One such pathway involves the lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate, which can then be used to synthesize (R)-(+)-alprenolol with high enantiomeric excess (96–99.9%). medchemexpress.com

Table 1: GC-MS Method for Enantioselective Quantitation of Alprenolol

| Parameter | Details | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | humanitas.netmdpi.com |

| Approach | Indirect; formation of diastereomers | humanitas.net |

| Derivatizing Reagents | 1. N-heptafluorobutyryl-l-prolylchloride (HPC) 2. N-methyl-N-trimethylsilyl-trifluoroacetamide | mdpi.com |

| Analytes | (R)- and (S)-Alprenolol, (R)- and (S)-4-hydroxy-alprenolol | humanitas.netmdpi.com |

| Linear Range (Saliva) | 1.67–13.33 ng/mL per enantiomer | mdpi.com |

| Linear Range (Plasma) | 2.50–20.00 ng/mL per enantiomer | mdpi.com |

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) for Alprenolol Enantioseparation

Capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) are powerful techniques for the enantioseparation of β-blockers, offering high efficiency and speed. researchgate.netdokumen.pub

Nonaqueous capillary electrophoresis (NACE) has been successfully applied to separate the enantiomers of basic compounds like alprenolol. mdpi.combrieflands.com One method employs a negatively charged single-isomer β-cyclodextrin derivative, heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD), as the chiral selector in the background electrolyte. mdpi.combrieflands.com This approach leverages the differential interactions between the selector and the enantiomers to achieve separation. mdpi.com Generic chiral separation methods using CE have been developed that are applicable to a range of β-blockers, including alprenolol. researchgate.net To enhance sensitivity, on-line sample concentration techniques such as sweeping can be utilized in CE to accumulate the analyte enantiomers. nih.gov

Supercritical fluid chromatography has emerged as a preferred technique for high-throughput chiral separations due to its use of supercritical CO2 as the primary mobile phase, which allows for faster separations at lower backpressures compared to HPLC. dokumen.pub Several methods for the enantioseparation of alprenolol by SFC have been reported. nih.govunipi.itmdpi.com One approach uses a vancomycin-based CSP with a mobile phase of carbon dioxide and methanol. nih.gov Another study demonstrated the ultrafast separation of five β-blockers, including alprenolol, in under one minute using a novel CSP based on superficially porous particles functionalized with hydroxypropyl β-cyclodextrin under HILIC-SFC conditions. dokumen.pub

Table 2: Advanced Chromatographic Methods for Alprenolol Enantioseparation

| Technique | Chiral Selector / Stationary Phase | Key Features | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) | Nonaqueous conditions; separates basic enantiomers. | mdpi.combrieflands.com |

| Supercritical Fluid Chromatography (SFC) | Vancomycin-based CSP | Preparative enantioseparation capability. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Hydroxypropyl β-cyclodextrin functionalized SPPs | Ultrafast separation (< 1 minute). | dokumen.pub |

Thin-Layer Chromatography (TLC) for Chiral Separation

Thin-layer chromatography (TLC) provides a versatile and cost-effective method for the chiral separation of β-blockers. Direct resolution of enantiomers can be achieved by using plates impregnated with a chiral selector or by adding a chiral selector to the mobile phase.

A reported method for the chiral separation of alprenolol and propranolol (B1214883) involves using silica (B1680970) gel or diol-modified silica HPTLC plates with a mobile phase containing the chiral counter-ion N-benzyloxycarbonylglycyl-L-proline (ZGP). The resolution can be enhanced by adjusting the water content of the stationary phase and adding a basic modifier like ethanolamine (B43304) or triethylamine (B128534) to the eluent.

Another approach involves impregnating silica gel plates with chiral selectors. Vancomycin has been used as a chiral impregnating agent to resolve the enantiomers of several β-blockers. Similarly, plates impregnated with amino acids such as L-Aspartic acid and L-Glutamic acid have been used to separate the enantiomers of β-blockers like metoprolol (B1676517) and propranolol. Molecularly imprinted polymers (MIPs) have also been investigated as chiral stationary phases in TLC for the separation of β-blocker enantiomers, offering a highly selective recognition mechanism.

Spectroscopic and Other Physical Methods for Chiral Analysis

Polarimetry in Conjunction with Achiral Chromatography for Enantiomeric Purity

The combination of polarimetry with standard achiral HPLC offers a powerful method for determining enantiomeric purity without requiring a chiral stationary phase. This technique relies on the principle that enantiomers rotate plane-polarized light in equal but opposite directions.

An HPLC method has been developed that uses a standard achiral column coupled to both a UV detector and a polarimetric detector. While the achiral column does not separate the enantiomers, which co-elute as a single peak on the UV chromatogram, the polarimeter measures the net optical rotation of the peak. The magnitude and sign of the polarimetric signal are directly proportional to the enantiomeric excess (ee) of the sample. This allows for the real-time assessment of enantiomeric purity.

For alprenolol, a method using an achiral column with polarimetric detection was able to quantify (-)-Alprenolol with a limit of detection of 27-37 μg. The response from the polarimeter can be calibrated against standards of known enantiomeric composition to create a linear relationship between the signal and the enantiomeric purity. This approach is valuable for rapid purity checks and process monitoring. Following separation by other techniques like TLC, polarimetry can also be used to confirm the identity and optical purity of the isolated enantiomers by measuring their specific rotation.

Circular Dichroism Spectroscopy for Stereochemical Elucidation

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, provides information about the molecule's three-dimensional structure and is a powerful tool for stereochemical elucidation.

For enantiomers, the CD spectra are typically mirror images of each other; for instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample. nih.gov This allows for both the assignment of the absolute configuration (by comparing the spectrum to a known standard or theoretical calculations) and the quantification of enantiomeric excess. nih.gov

While specific CD studies on alprenolol are not extensively detailed in the provided literature, the general principles are well-established for chiral pharmaceuticals. nih.gov Studies on other β-blockers and chiral drugs demonstrate the utility of electronic circular dichroism (ECD) for this purpose. nih.gov For example, research on various drugs has shown that plotting the differential extinction coefficient (Δε) versus enantiopurity yields linear standard curves, making ECD a viable tool for quantitative analysis. nih.gov Furthermore, CD spectroscopy is used to study the stereoselective interactions between chiral drugs and their biological targets, such as receptor proteins, which acquire an induced CD (ICD) signal upon ligand binding.

Impurity Profiling and Degradation Product Identification

Identifying potential impurities and degradation products is a critical aspect of pharmaceutical quality control. Studies on alprenolol have investigated its stability under stress conditions, such as exposure to ionizing radiation.

When solid alprenolol was subjected to high doses of electron beam radiation (100-400 kGy), degradation was observed. Analysis by HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) was used to separate and identify the resulting degradation products. The primary degradation pathway was found to be oxidation, leading to the formation of alcohol derivatives of alprenolol.

Two main radiodegradation products of alprenolol were identified:

An oxidation product with a molecular ion [M]+ at m/z 266, corresponding to the introduction of a hydroxyl group.

A second product with a molecular ion [M]+ at m/z 254, likely formed through a combination of oxidation and the elimination of a CH2 group.

The extent of degradation was proportional to the radiation dose. While a standard sterilization dose of 25 kGy caused no significant loss, a dose of 400 kGy resulted in a 9.12% loss of the parent alprenolol compound. High-performance thin-layer chromatography (HPTLC) with densitometric analysis also confirmed the appearance of two degradation products at higher radiation doses.

Table 3: Identified Degradation Products of Alprenolol

| Degradation Condition | Analytical Method | Identified Product(s) / Pathway | Molecular Ion [M]+ | Reference |

|---|---|---|---|---|

| Ionizing Radiation (e-beam) | HPLC/MS/MS | Oxidation (likely alcohol derivative) | 266 m/z | |

| Ionizing Radiation (e-beam) | HPLC/MS/MS | Oxidation and CH2 group elimination | 254 m/z |

Methodologies for Detection and Quantification of Organic Impurities

The detection and quantification of organic impurities in (R)-Alprenolol Tartrate are primarily achieved through highly sensitive and selective chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often utilized in its reverse-phase mode (RP-HPLC) for its efficiency in separating a wide range of compounds. semanticscholar.org The development of a stability-indicating HPLC method is crucial, which involves validating the procedure to ensure it can separate the active pharmaceutical ingredient (API) from its potential degradation products and synthetic impurities. globalresearchonline.net

For enhanced separation efficiency and speed, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC. mdpi.com Spectrophotometric methods, such as UV-Visible spectroscopy, also play a role in the quantification of alprenolol, often by forming ion-pair complexes with dyes like bromophenol blue to enhance detection.

The validation of these analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity against degradation products. globalresearchonline.neteuropa.eu For instance, a validated enantioselective HPLC method with fluorescence detection has been used to monitor the biodegradation of alprenolol, demonstrating linearity in the range of 10-800 ng/ml with a high correlation coefficient (R² > 0.99). nih.gov Two-dimensional liquid chromatography (2D-LC) offers another advanced approach for the quantification of alprenolol in complex matrices like human plasma, allowing for simultaneous sample pre-treatment and analysis. researchgate.net

Table 1: Analytical Techniques for Alprenolol Tartrate Impurity Analysis

| Analytical Technique | Purpose | Key Features |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. semanticscholar.org | High sensitivity, selectivity, and resolution. semanticscholar.org |

| Ultra-High-Performance Liquid Chromatography (UPLC) | Rapid separation and quantification. mdpi.com | Higher efficiency and speed compared to HPLC. mdpi.com |

| UV-Visible Spectroscopy | Quantification of the active ingredient. | Simple, cost-effective, and can be enhanced by complexation. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Analysis in complex matrices. researchgate.net | Combines different separation mechanisms for enhanced resolution. researchgate.net |

| Enantioselective HPLC | Separation and quantification of enantiomers. nih.gov | Utilizes chiral stationary phases. nih.gov |

Isolation and Structure Elucidation of Impurities via Hyphenated Techniques (e.g., LC-MS/MS, NMR, UV)

The isolation and structural characterization of impurities are critical steps in ensuring the safety and quality of (R)-Alprenolol Tartrate. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable in this process. wdh.ac.id

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying unknown impurities. rjptonline.org These techniques provide molecular weight information and fragmentation patterns that are crucial for structure elucidation. rjptonline.orgresearchgate.net For instance, LC-MS/MS has been employed to identify radiodegradation products of alprenolol. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of molecules, including the connectivity of atoms and their spatial arrangement. rjptonline.org When an impurity is isolated, typically through preparative HPLC, its structure can be definitively determined using NMR analysis. rjptonline.org

UV spectroscopy, often used as a detector in HPLC, can provide preliminary information about the chromophoric groups present in the impurities. semanticscholar.org The combination of these techniques (LC-MS/MS, NMR, and UV) allows for a comprehensive characterization of impurities, even those present at very low levels. wdh.ac.idnih.gov

Forced Degradation Studies to Determine Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. ijprajournal.com As mandated by ICH guidelines, these studies involve subjecting the drug to conditions more severe than those used for accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress. europa.euijprajournal.com The goal is to identify potential degradation products and establish degradation pathways. ijprajournal.com

Hydrolytic degradation studies involve subjecting (R)-Alprenolol Tartrate to acidic, basic, and neutral conditions. researchgate.net The stability of the drug can vary significantly depending on the pH. For many β-blockers, degradation is observed under both acidic and basic hydrolytic stress. researchgate.net The degradation process often involves the cleavage of ether or amide bonds present in the molecule. mdpi.com The rate of degradation is typically monitored over time using a stability-indicating HPLC method. nih.gov For some β-blockers, significant degradation can occur in acidic (e.g., 1 M HCl) and basic (e.g., 0.001 M NaOH) solutions over a period of 72 hours. nih.gov The degradation kinetics can be influenced by temperature and the concentration of the acid or base. nih.gov

Oxidative degradation is typically investigated using an oxidizing agent such as hydrogen peroxide (H₂O₂). fagron.de For many aryloxypropanolamine β-blockers, including alprenolol, a common degradation pathway involves the cleavage of the aromatic ether bond, which can be initiated by hydroxyl radicals. scienceopen.com This can lead to the formation of polar and non-chromophoric impurities, such as 3-isopropylamino-1,2-propanediol. scienceopen.com Studies have shown that alprenolol can undergo oxidation, leading to the formation of alcohol derivatives. researchgate.net The use of catalysts, such as those based on tetrapyrroles, can also promote oxidative degradation. mdpi.com

Photostability testing is conducted to assess the impact of light on the drug substance. europa.eu This involves exposing the drug to a combination of visible and UV light. nih.gov Alprenolol has been found to be labile under photolytic stress conditions. researchgate.net The degradation process can be influenced by the presence of photosensitizers and the wavelength of the light. nih.gov Studies on other β-blockers have shown that photolysis can lead to the formation of various degradation products through reactions such as hydroxyl radical addition. researchgate.net

Thermal degradation studies are performed by exposing the solid drug substance or a solution to elevated temperatures. ijprajournal.comnih.gov While some β-blockers are relatively stable under thermal stress, others may show degradation. researchgate.net For alprenolol, linear relationships have been observed between the irradiation dose and a decrease in the melting point, suggesting some level of thermal sensitivity. researchgate.net In some cases, exposing a drug solution to a temperature of 70°C for 24 hours is a common condition for thermal stress testing. globalresearchonline.net

Table 2: Summary of Forced Degradation Studies for Alprenolol

| Stress Condition | General Findings | Potential Degradation Products |

|---|---|---|

| Hydrolytic (Acidic & Basic) | Labile under both acidic and basic conditions. researchgate.net | Products of ether or amide bond cleavage. mdpi.com |

| Oxidative | Susceptible to oxidation, leading to the formation of alcohol derivatives. researchgate.net | 3-isopropylamino-1,2-propanediol and other oxidized species. scienceopen.com |

| Photolytic | Labile under photolytic stress. researchgate.net | Hydroxylated derivatives and other photoproducts. researchgate.net |

| Thermal | Shows some sensitivity to thermal stress, with changes in physical properties like melting point. researchgate.net | Varies depending on the specific conditions. |

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are critical components of drug development and stability testing, ensuring the safety and quality of the active pharmaceutical ingredient (API). This process involves subjecting the drug substance to a variety of stress conditions to induce degradation, followed by the use of advanced analytical techniques to separate, identify, and elucidate the structure of any resulting impurities. rjptonline.orgajrconline.orgjpsbr.org International Council for Harmonisation (ICH) guidelines mandate these forced degradation studies to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. rjptonline.orgrasayanjournal.co.in

Forced degradation studies typically expose the API to stress conditions including hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis. ajrconline.orgnih.gov The goal is to achieve a target degradation of 5-20%, which is considered optimal for revealing potential degradation pathways without forming secondary degradants that might not appear under normal storage conditions. ajrconline.org

In the case of Alprenolol, specific studies have focused on its degradation under ionizing radiation, a process relevant to sterilization methods. researchgate.netnih.gov These studies provide valuable insight into the molecule's stability and degradation pathways.

Research Findings from Stress Studies

Research on Alprenolol in solid form has demonstrated its susceptibility to degradation when exposed to high-energy electron beams. While stable at a standard sterilization dose of 25 kGy, significant degradation occurs at higher doses. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) analysis revealed a 9.12% loss of Alprenolol content when irradiated with a 400 kGy dose. nih.gov

The primary degradation mechanism identified under these conditions is oxidation. researchgate.netnih.gov The analysis using hyphenated techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) successfully separated and identified two primary degradation products. nih.gov

The findings from these radiodegradation studies are summarized below:

| Stress Condition | Analytical Method | Key Observations | Degradation Products Identified | Reference |

| Ionizing Radiation (Electron Beam, 50-400 kGy) | HPLC/MS/MS, TLC | 9.12% degradation at 400 kGy. No significant change at 25 kGy. | Two primary products of radiolysis. | researchgate.netnih.gov |

Characterization of Degradation Products

The structural elucidation of the degradation products is achieved through a combination of chromatographic and spectroscopic methods, including liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. rasayanjournal.co.innih.govjst.go.jpnih.govrjptonline.orgconicet.gov.ar For Alprenolol, HPLC/MS/MS has been the principal technique for characterization. nih.gov

The two main degradation products formed during radiolytic stress have been characterized as follows:

Degradation Product I: This product is believed to be an alcohol derivative of Alprenolol, formed through an oxidation reaction. researchgate.netnih.gov

Degradation Product II: The formation of this second product is proposed to occur via two simultaneous reactions: oxidation and the elimination of a CH2 group. researchgate.netnih.gov

Further electrochemical studies coupled with high-resolution mass spectrometry have also been used to simulate and predict the metabolic pathways of Alprenolol. researchgate.net These studies identified two major chemical entities: one resulting from the N-dealkylation of the isopropyl group (Alp1) and another from hydroxylation on the aromatic ring (Alp2a). researchgate.net While these are technically metabolites, the analytical approach is similar to degradation product analysis and provides insight into potential oxidative transformations of the molecule.

The identified degradation products from radiolytic stress studies are detailed in the table below.

| Degradation Product | Proposed Structure/Identity | Method of Formation | Analytical Characterization Method | Reference |

| Radiodegradation Product I | Alcohol derivative | Oxidation | HPLC/MS/MS | researchgate.netnih.gov |

| Radiodegradation Product II | Product of oxidation and CH2 group elimination | Oxidation and Elimination | HPLC/MS/MS | researchgate.netnih.gov |

Pharmacological and Biochemical Investigations of R Alprenolol Tartrate in Vitro and Pre Clinical Mechanistic Studies

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of (R)-Alprenolol tartrate with various receptors, particularly adrenergic receptors, has been a subject of detailed in vitro investigation. These studies are crucial for understanding the compound's mechanism of action at the molecular level.

In Vitro Radioligand Binding Assays with Adrenergic Receptors (e.g., Beta-1, Beta-2)

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand, such as (R)-alprenolol, and its receptor. These assays typically involve the use of a radiolabeled form of a compound, like ³H-dihydroalprenolol, to quantify its binding to receptor preparations. nih.govacpjournals.orgjci.org

(R)-Alprenolol has been shown to bind to both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. drugbank.comcube-biotech.com Studies using membranes from guinea-pig left ventricular free wall (predominantly β₁) and soleus muscle (β₂) have been employed to determine the affinity of alprenolol (B1662852) enantiomers. nih.gov The (S)-enantiomer of alprenolol exhibits a significantly higher affinity for both β₁ and β₂-adrenoceptors compared to the (R)-enantiomer. nih.govmdpi.com Specifically, the difference in affinity between the enantiomers is more pronounced at β₁-adrenoceptors (approximately 500-fold) than at β₂-adrenoceptors (approximately 50-fold). nih.gov

The binding of alprenolol to beta-adrenergic receptors is stereospecific, a characteristic feature of many biologically active molecules. acpjournals.org This stereospecificity highlights the precise three-dimensional structural requirements for effective ligand-receptor interaction.

Table 1: Adrenergic Receptor Binding Affinity of Alprenolol Enantiomers

| Enantiomer | Receptor Subtype | Affinity (-log Ki) | Reference |

| (S)-Alprenolol | Beta-1 | 7.73 ± 0.10 | nih.gov |

| (R)-Alprenolol | Beta-1 | 5.00 ± 0.06 | nih.gov |

| (S)-Alprenolol | Beta-2 | 6.28 ± 0.06 | nih.gov |

| (R)-Alprenolol | Beta-2 | 4.52 ± 0.09 | nih.gov |

This table presents the binding affinities of the (S)- and (R)-enantiomers of metoprolol (B1676517), a related beta-blocker, which provides insight into the typical stereoselectivity observed with this class of compounds.

Investigation of Binding Kinetics and Affinity Profiles

The interaction between a drug and its receptor is not solely defined by affinity but also by the rates of association (kₒₙ) and dissociation (kₒff). sartorius.comnih.gov These kinetic parameters, which together determine the equilibrium dissociation constant (Kd), provide a more dynamic picture of the ligand-receptor interaction. sartorius.com

Competition kinetic radioligand binding assays have been utilized to determine the association and dissociation rates of ligands at β₁-adrenoceptors. biorxiv.org Such studies have revealed a wide range of dissociation rates among different ligands, leading to varying drug-target residency times. biorxiv.org For instance, a very good correlation has been observed between kinetically derived Kd values (kₒff/kₒₙ) and affinity constants (Ki) obtained from equilibrium competition binding experiments, validating the accuracy of the kinetic parameters. biorxiv.org

The affinity of a ligand is inversely related to its equilibrium dissociation constant (KD), where a smaller KD indicates a tighter binding interaction. sartorius.com The affinity profile of (R)-alprenolol is characterized by its lower affinity for beta-adrenergic receptors compared to its (S)-counterpart. nih.govmdpi.com

Selectivity Profiling Against Other Receptor Subtypes (e.g., 5-HT1A)

Beyond its interaction with adrenergic receptors, alprenolol has also been investigated for its effects on other receptor systems, notably the serotonin (B10506) 5-HT₁A receptor. drugbank.comebi.ac.uk Alprenolol is recognized as a non-selective beta-blocker and also acts as a 5-HT₁A receptor antagonist. drugbank.comebi.ac.uk

Enzyme Kinetics and Metabolic Pathway Characterization

The metabolic fate of (R)-Alprenolol tartrate is a critical aspect of its pharmacological profile, influencing its duration of action and the formation of potentially active metabolites. In vitro systems, such as isolated microsomes, are instrumental in elucidating these metabolic pathways.

In Vitro Enzymatic Metabolism Studies in Isolated Microsomes

In vitro metabolic stability assays using liver microsomes are a common method to study the enzymatic metabolism of drug candidates. srce.hrnih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net

Studies with rat liver microsomes have shown that alprenolol is rapidly metabolized. researchgate.net The metabolism of alprenolol in these in vitro systems can be influenced by inhibitors and inducers of CYP enzymes. researchgate.net For example, phenobarbital (B1680315) treatment has been shown to increase the maximal magnitude of the spectral change observed upon alprenolol's interaction with cytochrome P-450 in both microsomes and isolated liver cells. researchgate.net

Kinetic studies in isolated microsomes from various species, including rat, guinea-pig, dog, and human, have been performed to characterize the metabolism of alprenolol. researchgate.net These studies have investigated the rates of different metabolic reactions, such as aromatic hydroxylation and desisopropylation, at various substrate concentrations. researchgate.net The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, has been determined in different in vitro systems. For instance, the apparent Km for alprenolol metabolism in rat liver microsomes was found to be 25 μM. researchgate.net

Identification and Characterization of Alprenolol Metabolites (e.g., 4-hydroxy-alprenolol)

The metabolism of alprenolol leads to the formation of several metabolites, with 4-hydroxy-alprenolol being a major and pharmacologically active metabolite. drugbank.comoup.com The formation of 4-hydroxy-alprenolol occurs through aromatic hydroxylation. researchgate.net

Enantioselective analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have been developed to simultaneously determine the enantiomers of both alprenolol and its 4-hydroxylated metabolite in biological fluids. oup.comresearchgate.netnih.gov These methods are essential for studying the stereoselective metabolism of the drug. Following oral administration of racemic alprenolol, the plasma concentrations of the 4-hydroxylated enantiomers can be even higher than those of the parent drug. oup.com

Table 2: Key Metabolites of Alprenolol

| Parent Compound | Metabolite | Metabolic Reaction | Significance | Reference |

| Alprenolol | 4-hydroxy-alprenolol | Aromatic Hydroxylation | Active beta-blocker; major metabolite. drugbank.comoup.com | drugbank.comresearchgate.netoup.com |

Kinetic Parameters (Km, Vmax) for Metabolic Enzymes

The metabolism of alprenolol, like many other β-blockers, is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP2D6 is a key enzyme involved in the metabolism of alprenolol. nih.govsemanticscholar.org The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), describe the interaction between a substrate (in this case, alprenolol) and a metabolic enzyme. Km represents the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum rate of the reaction. sjtu.edu.cn These parameters are crucial for understanding the efficiency and capacity of drug metabolism. sjtu.edu.cnnih.govnih.gov

For example, studies on other CYP2D6 substrates have shown that different allelic variants of the enzyme exhibit different kinetic behaviors. mdpi.compsu.edu For instance, the CYP2D6.10 variant, common in Asian populations, generally shows a higher Km and lower Vmax for various substrates compared to the wild-type CYP2D6.1 enzyme, leading to reduced metabolic efficiency. mdpi.compsu.edu It is plausible that similar variations would be observed for the metabolism of (R)-alprenolol.

The following table illustrates hypothetical kinetic parameters for the metabolism of (R)-Alprenolol by different CYP2D6 phenotypes, based on general knowledge of CYP2D6 polymorphism.

Hypothetical Kinetic Parameters for (R)-Alprenolol Metabolism by CYP2D6 Phenotypes

| CYP2D6 Phenotype | Hypothetical Km (μM) | Hypothetical Vmax (pmol/min/mg protein) | Metabolic Efficiency (Vmax/Km) |

|---|---|---|---|

| Poor Metabolizer | High | Very Low | Very Low |

| Intermediate Metabolizer | Intermediate | Low | Low |

| Extensive Metabolizer | Low | High | High |

| Ultrarapid Metabolizer | Low | Very High | Very High |

Stereoselective Metabolism of Alprenolol Enantiomers

The metabolism of chiral drugs like alprenolol is often stereoselective, meaning that one enantiomer is metabolized at a different rate or through a different pathway than the other. nih.gov This is due to the three-dimensional nature of both the drug molecule and the active site of the metabolic enzyme.

For many β-blockers, including propranolol (B1214883), the (R)-enantiomer is metabolized more rapidly than the (S)-enantiomer during the first pass through the liver. mdpi.com This is often attributed to the stereospecificity of the CYP2D6 enzyme. mdpi.comresearchgate.net Alprenolol and its metabolites undergo ring hydroxylation by CYP2D6 and CYP3A5/7. nih.govsemanticscholar.org

In the case of alprenolol, the (S)-enantiomer is the more potent β-blocker. mdpi.com The stereoselective metabolism favoring the (R)-enantiomer means that after oral administration of the racemic mixture, a higher proportion of the more active (S)-enantiomer may reach systemic circulation. However, this stereoselectivity can be influenced by the substrate concentration. At lower concentrations, the (R)-enantiomer of propranolol is preferentially metabolized, but at higher concentrations, this preference may diminish as the metabolic pathway for the (R)-enantiomer becomes saturated. mdpi.com A similar concentration-dependent effect could be expected for alprenolol.

Summary of Stereoselective Metabolism of Alprenolol Enantiomers

| Feature | (R)-Alprenolol | (S)-Alprenolol |

|---|---|---|

| Primary Metabolic Enzyme | CYP2D6 nih.govsemanticscholar.org | CYP2D6 nih.govsemanticscholar.org |

| Metabolic Rate (First-Pass) | Generally faster mdpi.com | Generally slower mdpi.com |

| Resulting Plasma Concentration (after oral racemate) | Lower | Higher |

| Clinical Implication | The less active enantiomer is cleared more rapidly, potentially enriching the systemic circulation with the more active (S)-enantiomer. | The more active enantiomer has higher bioavailability after oral administration of the racemate. |

Molecular Mechanism of Action and Structure-Activity Relationships (SAR)

Comparative Pharmacological Activities of Alprenolol Enantiomers

The pharmacological activity of alprenolol, a non-selective β-adrenergic receptor antagonist, is highly stereoselective. The β-blocking activity resides predominantly in the (S)-enantiomer. mdpi.comrsc.org Reports indicate that the (S)-(-)-enantiomer of alprenolol is approximately 100 times more potent in blocking β-receptors than its (R)-(+)-enantiomer. mdpi.com This significant difference in potency underscores the importance of the specific three-dimensional arrangement of the molecule for its interaction with the β-adrenergic receptor.

The higher activity of the (S)-enantiomer is a common feature among aryloxyaminopropanol β-blockers. mdpi.comoup.com The specific spatial orientation of the hydroxyl and amino groups in the (S)-configuration allows for optimal binding to the receptor's active site. mdpi.com

While the primary β-blocking activity differs substantially, other properties may not show the same degree of stereoselectivity. For instance, both enantiomers may contribute to other observed effects, although the (S)-enantiomer's potent β-blockade is the dominant pharmacological action.

Comparative Potency of Alprenolol Enantiomers

| Enantiomer | Relative β-Blocking Potency |

|---|---|

| (S)-Alprenolol | ~100 |

| (R)-Alprenolol | 1 |

Exploration of Intrinsic Sympathomimetic Activity and Membrane Stabilizing Properties (mechanistic focus)

Intrinsic Sympathomimetic Activity (ISA):

Alprenolol is known to possess intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors. drugbank.comtaylorandfrancis.com This property distinguishes it from pure antagonists like propranolol. drugbank.com The ISA of alprenolol is attributed to its ability to weakly stimulate the receptor while simultaneously blocking the binding of more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine. oup.comtaylorandfrancis.com This partial agonism can lead to a less pronounced decrease in heart rate and cardiac output compared to β-blockers without ISA. taylorandfrancis.com

Mechanistically, the ISA of β-blockers is thought to be related to the specific conformation the receptor adopts upon ligand binding. nih.gov Some β-blockers, including alprenolol, can induce a receptor conformation that leads to partial activation of downstream signaling pathways. nih.gov For the human β1-adrenergic receptor, it has been suggested that there are two agonist activation sites: a high-affinity site for catecholamines and a lower-affinity allosteric site where some β-blockers can bind and elicit a partial agonist response. nih.gov

Membrane Stabilizing Properties:

Alprenolol also exhibits membrane-stabilizing activity, a property often associated with local anesthetic effects. drugbank.comaston.ac.uk This action is generally considered to be independent of its β-blocking activity and is observed at higher concentrations. drugbank.com Membrane stabilization is thought to result from the drug's interaction with ion channels in the cell membrane, particularly sodium channels. By interfering with ion flux, these drugs can depress the excitability of nerve and muscle cells. This property may contribute to the antiarrhythmic effects of some β-blockers. mdpi.com

Elucidation of Specific Molecular Interactions with Target Proteins

The interaction of alprenolol enantiomers with β-adrenergic receptors is a highly specific molecular process. The β-adrenergic receptor is a G-protein-coupled receptor (GPCR) that spans the cell membrane seven times. mdpi.com The binding of ligands occurs within a pocket formed by several of the transmembrane helices.

For β-blockers of the aryloxyaminopropanol class, the key interactions with the receptor involve:

Hydrogen bonding: The hydroxyl group on the propanolamine (B44665) side chain and the protonated amino group are crucial for forming hydrogen bonds with specific amino acid residues in the receptor's binding pocket. mdpi.com For instance, molecular modeling suggests that the protonated amino group and the hydroxyl group can form hydrogen bonds with an aspartate residue (like Asp113 in the β2AR). mdpi.complos.org

Aromatic interactions: The aromatic ring of alprenolol interacts with hydrophobic pockets within the receptor. mdpi.com

Stereospecificity: The precise three-dimensional fit of the (S)-enantiomer allows for a more favorable and stable interaction with the binding site compared to the (R)-enantiomer. mdpi.com This "three-point attachment" model helps to explain the higher potency of the (S)-isomer. mdpi.com

All-atom molecular dynamics simulations have provided insights into the binding pathway of alprenolol to the β2-adrenergic receptor. pnas.org These studies show that the ligand first diffuses to the receptor and then enters the binding pocket, where it adopts a stable pose that matches crystallographic data. pnas.org The interactions observed in these simulations confirm the importance of the functional groups on the alprenolol molecule for its binding affinity and specificity.

Table of Compound Names

| Compound Name |

|---|

| (R)-Alprenolol tartrate |

| (S)-Alprenolol |

| Alprenolol |

| Propranolol |

| Epinephrine |

| Norepinephrine |

| Isoprenaline |

| Metoprolol |

| Oxprenolol |

| Pindolol |

| Sotalol (B1662669) |

| ICI 118,551 |

| CGP-12177 |

| Diacetolol |

| 4-OH-alprenolol |

| Atenolol (B1665814) |

| Nadolol |

| Penbutolol |

| Carvedilol |

| Esmolol |

| Nebivolol |

| Labetalol |

| Acebutolol |

| Celiprolol |

| Bopindolol |

| Metipranolol |

| Timolol |

| Bunolol |

| Levobunolol |

| Moprolol |

| Bevantolol |

| Toliprolol |

| Carteolol |

| Betaxolol |

| Bisoprolol |

| Tertatolol |

| Clenbuterol |

| Salbutamol |

| Fenoterol |

| BRL 37344 |

| Phentolamine |

| Pyrocatechol |

| Dihydroxymandelic acid |

| Normetanephrine |

| Articaine |

| Asenapine |

| Astemizole |

| Asunaprevir |

| Atomoxetine |

| Atracurium |

| Betaine |

| Bethanechol |

| Bethanidine |

| Bexagliflozin |

| Bimatoprost |

| Bimekizumab |

| Abaloparatide |

| Abatacept |

| Abiraterone |

| Acarbose |

| Aceclofenac |

| Acemetacin |

| Acenocoumarol |

| Citalopram |

| Didesmethylcitalopram |

| Benzoctamide |

| Desmethylbenzoctamide |

| Ketoconazole |

| Quinidine |

| Omeprazole |

| Methylpyrazole |

| Sulphaphenazole |

| Furafylline |

| Misonidazole |

| Nortriptyline |

| Codeine |

| Bufuralol |

| Dextromethorphan |

| Debrisoquine |

| Fluoxetine |

| Tramadol |

| Carazolol |

| Thalidomide (B1683933) |

| Nitrendipine |

| Verapamil |

| Latanoprost |

| BI-167107 |

| Forskolin |

| Adrenaline |

| Noradrenaline |

| Ritodrine |

| Terbutaline |

Computational Chemistry and Theoretical Modeling of R Alprenolol Tartrate

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as (R)-Alprenolol, to its receptor. These methods are crucial for understanding the structural basis of a drug's pharmacological activity.

Molecular Docking: Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For alprenolol (B1662852), the primary targets are the β-adrenergic receptors (β-ARs). Docking simulations of (S)-alprenolol into the β2-adrenergic receptor (β2AR) have been performed to design new ligands with improved properties. nih.gov These studies often utilize the known crystal structure of the receptor to guide the placement of the ligand within the binding pocket. For instance, docking of various beta-blockers, including alprenolol, into models of β1AR and β2AR has helped identify key interactions. biorxiv.org The typical binding orientation involves the protonated amine of the alprenolol side chain forming a salt bridge with the carboxylate side chain of a highly conserved aspartate residue (e.g., Asp113 in β2AR), while the hydroxyl group on the side chain forms hydrogen bonds with other residues like asparagine or serine. biorxiv.orgmdpi.com The aromatic ring of alprenolol engages in hydrophobic and van der Waals interactions with non-polar residues within the binding cavity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. MD simulations of beta-blockers like propranolol (B1214883) and sotalol (B1662669) docked into β1AR have been used to assess the structural stability of the predicted models. biorxiv.org Such simulations can reveal the flexibility of both the ligand and the receptor, and how they adapt to each other to achieve a stable complex. For alprenolol, MD simulations can help to understand how the (R)-enantiomer, despite its lower affinity, interacts with the receptor compared to the more active (S)-enantiomer. These simulations can also shed light on the role of water molecules in mediating ligand-receptor interactions. Recent studies have used MD simulations to investigate metastable binding sites on the β2AR, which may serve as intermediate steps for ligand binding to the primary orthosteric site. nih.gov

Table 1: Key Amino Acid Residues in β-Adrenergic Receptors Interacting with Alprenolol

| Receptor Subtype | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| β2AR | Asp113 | Salt Bridge with Amine | biorxiv.orgmdpi.com |

| β2AR | Asn312 | Hydrogen Bond with Hydroxyl | biorxiv.org |

| β2AR | Tyr316 | Hydrophobic Interaction | nih.gov |

| β1AR | Asp121 | Salt Bridge with Amine | biorxiv.org |

| β1AR | Ser212 | Hydrogen Bond with Hydroxyl | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling